![molecular formula C20H18CoN2O3 B1497336 N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate CAS No. 207124-69-4](/img/structure/B1497336.png)
N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate
Overview
Description
Molecular Structure Analysis
The molecular structure of “N,N’-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate” is complex. It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called “Schiff’s bases”. Complexation with cobalt nullifies their basic properties .
Chemical Reactions Analysis
“N,N’-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate” has been used as an extractant during the performed liquid–liquid extraction of metal ions (Ni(II), Cu(II), or Zn(II)) from a model solution .
Scientific Research Applications
Synthesis and Characterization
N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate and its derivatives have been synthesized and characterized in various studies. For example, Asadi et al. (2008) conducted thermodynamic studies on cobalt Schiff base complexes including N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(III) perchlorate monohydrate, revealing the formation constants and thermodynamic parameters of the interaction of these complexes with amines (Asadi, Kianfar, Torabi, & Mohammadi, 2008).
Catalytic Applications
N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) and related complexes have been explored for their catalytic properties. Nishinaga, Tojo, and Matsuura (1975) discovered that these complexes can catalyze the oxygenation of 3-hydroxyflavones, demonstrating a nonenzymic model for the reaction of quercetinase (Nishinaga, Tojo, & Matsuura, 1975).
Antiproliferative Effects
Research by Hille et al. (2009) developed N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) metal complexes and tested their antiproliferative effects on the MCF-7 breast cancer cell line. They found that the cytotoxicity depended on the nature of the transition metal used, with iron complexes showing strong reduction in cell proliferation (Hille et al., 2009).
Luminescent Properties
Barboza et al. (2015) studied the luminescent properties of N,N'-Bis(salicylidene)-1,2-phenylenediamine and its zinc(II) coordination compounds. They found that the coordination of a metal atom leads to a redshift of their emission bands in both solvent and solid state (Barboza et al., 2015).
Electrochemical Sensor Applications
Amini et al. (2003) utilized N,N'-bis(salicylidene)-1,2-phenylenediaminocobalt(II) in creating a chemically modified electrode for the detection of cysteine. This electrode exhibited catalytic properties for electrooxidation of cysteine and showed near-Nernstian behavior (Amini, Khorasani, Khaloo, & Tangestaninejad, 2003).
Vibrational Properties
Toledo et al. (2015) conducted spectroscopy studies on N,N'-Bis(salicylidene)-1,2-phenylenediamine, also known as Salophen, focusing on its structural and vibrational properties. They combined various experimental techniques with theoretical calculations to interpret the vibrational modes of Salophen (Toledo et al., 2015).
Mechanism of Action
Target of Action
The primary targets of N,N’-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate are various tumor cells, including MDA-MB-231 mammary carcinoma cells and HT-29 colon carcinoma cells .
Mode of Action
N,N’-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate interacts with its targets by generating reactive oxygen species and binding to DNA . This interaction induces apoptosis, leading to cell death .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to reactive oxygen species generation and DNA binding . The disruption of these pathways leads to apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s efficacy against tumor cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the reduction of cell proliferation in a concentration-dependent manner . Specifically, it has been shown to strongly reduce cell proliferation in various tumor cells .
properties
IUPAC Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQRENMIEXZQDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18CoN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583604 | |
Record name | (6Z,6'Z)-6,6'-{1,2-Phenylenebis[azanediyl(Z)methanylylidene]}di(cyclohexa-2,4-dien-1-one)--cobalt--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207124-69-4 | |
Record name | (6Z,6'Z)-6,6'-{1,2-Phenylenebis[azanediyl(Z)methanylylidene]}di(cyclohexa-2,4-dien-1-one)--cobalt--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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